molecular formula C15H19NO3 B3033789 4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one CAS No. 1184917-40-5

4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one

Cat. No. B3033789
CAS RN: 1184917-40-5
M. Wt: 261.32 g/mol
InChI Key: JHGXEUXQJIKZMY-UHFFFAOYSA-N
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Description

The compound "4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthesis methods that could be relevant to the understanding of this compound. For instance, the synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives is described, which shares a similar oxazolidinone core structure . Additionally, the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one is discussed, which again relates to the oxazolidinone moiety present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the use of the Mitsunobu reaction and sequential cyclization to obtain various tricyclic fused benzoxazinyl-oxazolidinones with high enantioselectivity . Another synthesis approach for similar compounds starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 to obtain oxazolidin-2-ones . These methods could potentially be adapted for the synthesis of "4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one".

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been determined by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural analyses provide insights into the potential conformation and stability of "4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one".

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds. For example, the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate is detailed, followed by treatment with hydrazines to yield pyrazolone derivatives . Another study discusses the functionalization and cyclization reactions of acetanilides with 4-benzoyl-5-phenyl-2,3-furandione . These reactions could be relevant to the chemical behavior of "4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one" are not directly reported, the properties of structurally similar compounds can provide some context. For instance, the oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one are reported to fold in ordered structures, suggesting that the compound of interest may also exhibit specific conformational tendencies . The electronic structures of reactants and products in related reactions have been investigated using the AM1 method, which could be applied to predict the properties of "4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one" .

Scientific Research Applications

1. Conformational Effects in Chemical Reactions

4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one has been studied in the context of its conformational effects in chemical reactions. For instance, its related compounds were examined for their rearrangements during thermolysis, leading to the formation of different products based on their isomeric forms (Adam & Baeza, 1972).

2. Photoinitiators in Coatings

This compound is also relevant in the synthesis of copolymers used as photoinitiators for ultraviolet-curable coatings. These copolymers demonstrate unique structural characteristics and photochemical mechanisms, contributing to the development of advanced coating materials (Angiolini et al., 1997).

3. Synthesis of Fused Pyranones

Another application is in the synthesis of fused pyranones, where it serves as a reagent in reactions with various diketones or potential diketones. This process leads to the production of compounds like tetrahydro-2H-1-benzopyran-2-one and 2H-naphtho[1,2-b]pyran-2-one, showcasing its versatility in organic synthesis (Ornik et al., 1990).

4. Polymerization Studies

The compound's derivatives have been investigated in radical polymerization studies, particularly in the formation of polymers with unique chemical structures like polyacetals and poly-N-ethylmaleimides. These studies are significant for understanding polymer chemistry and developing new polymeric materials (Schulze et al., 1996).

5. Synthesis of Heterocyclic Compounds

4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one is instrumental in the synthesis of various heterocyclic compounds, such as 1,2,4-triazolo[3,4-a][2]benzazepines. These compounds have potential applications in pharmaceuticals and materials science (Glushkov et al., 2021).

6. Catalytic Applications

The compound and its derivatives have been used in iron-catalyzed benzylation reactions of dicarbonyl compounds. These reactions are important for synthesizing pharmacologically relevant compounds, such as Phenprocoumon, an anticoagulant (Kischel et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGXEUXQJIKZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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